Cas no 17328-16-4 (TC-E 5003)
TC-E 5003 Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide
- N,N'-[Sulfonylbis(1,4-phenylene)]bis(chloroacetamide)
- TC-E 5003
- 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]-sulfonylphenyl]acetamide
- AC1L3CUF
- bis[(p-chloroacetamido)phenyl]sulfone
- Bis-[4-(2-chlor-acetylamino)-phenyl]-sulfon
- bis-[4-(2-chloro-acetylamino)-phenyl]-sulfone
- BRN 2180613
- CHEMBL1797447
- CTK8H2526
- NSC30176
- Sulfone, bis((4-chloroacetylamino)phenyl)
- Bis[4-(chloroacetylamino)phenyl] sulfone
- 4',4'''-Sulfonylbis(α-chloroacetanilide)
- 4',4'''-Sulfonylbis(beta-chloracetanilide)
- N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide)
- N,N'-(Sulfonylbis(4,1-phenylene))bis(2-chloroacetamide)
- 4-(2,2-DICHLOROACETAMIDO)PHENYL SULFONE
- AOB2227
- BDBM50346713
- MCULE
- 2-chloro-N-[4-[4-[(2-chloroacety
- NCGC00370996-03
- AS-16732
- N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide)
- A921688
- Acetamide,N'-(sulfonyldi-4,1-phenylene)bis[2-chloro-
- MFCD00028183
- NSC 30176
- NSC-30176
- 17328-16-4
- JW87Q22JDK
- GLXC-04440
- N,N'-(Sulfonyldi-4,1-phenylene)bis[2-chloroacetamide]
- TCE5003
- Acetanilide,4'''-sulfonylbis[2-chloro-
- GLXC-04908
- SY233006
- N,N inverted exclamation mark -[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide)
- Acetanilide, 4',4'''-sulfonylbis(2-chloro-
- AKOS024431411
- 4',4'''-Sulfonylbis(.beta.-chloracetanilide)
- Acetamide, N,N'-(sulfonyldi-4,1-phenylene)bis[2-chloro-
- SCHEMBL10996832
- HY-107574
- DTXSID40169569
- 4',4''-SULFONYLBIS(2-CHLOROACETANILIDE)
- J-010894
- 2-chloro-N-{4-[4-(2-chloroacetamido)benzenesulfonyl]phenyl}acetamide
- Acetamide, N,N'-(sulfonyldi-4,1-phenylene)bis(2-chloro-
- TC-E5003
- CS-0028894
- AC2496
- DA-67988
-
- MDL: MFCD00028183
- Inchi: 1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)
- InChI Key: SHRCVZJKZJGIHQ-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)S(C1C=CC(=CC=1)NC(CCl)=O)(=O)=O)=O
- BRN: 2180613
Computed Properties
- Exact Mass: 400.00532
- Monoisotopic Mass: 400.0051335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: 2.3
Experimental Properties
- PSA: 92.34
- LogP: 4.10080
TC-E 5003 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S0855-5mg |
TC-E 5003 |
17328-16-4 | 99.56% | 5mg |
¥1794.4 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S0855-25mg |
TC-E 5003 |
17328-16-4 | 99.56% | 25mg |
¥5380.96 | 2023-09-15 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19586-25mg |
TC-E 5003 |
17328-16-4 | 98% | 25mg |
¥592.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19586-50mg |
TC-E 5003 |
17328-16-4 | 98% | 50mg |
¥895.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19586-100mg |
TC-E 5003 |
17328-16-4 | 98% | 100mg |
¥1540.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21826-1 mg |
TC-E 5003 |
17328-16-4 | 97.01% | 1mg |
¥775.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21826-5 mg |
TC-E 5003 |
17328-16-4 | 97.01% | 5mg |
¥1583.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21826-10 mg |
TC-E 5003 |
17328-16-4 | 97.01% | 10mg |
¥2650.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21826-25 mg |
TC-E 5003 |
17328-16-4 | 97.01% | 25mg |
¥4845.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21826-50 mg |
TC-E 5003 |
17328-16-4 | 97.01% | 50mg |
¥7267.00 | 2022-02-28 |
TC-E 5003 Suppliers
TC-E 5003 Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on TC-E 5003
Bis((4-Chloroacetylamino)Phenyl)Sulfone: A Comprehensive Overview
Bis((4-chloroacetylamino)phenyl)sulfone, also known by its CAS number 17328-16-4, is a compound of significant interest in the fields of organic chemistry and materials science. This sulfone derivative has been extensively studied for its unique properties and potential applications in various industries. The compound's structure, which features a sulfone group bridging two phenyl rings substituted with 4-chloroacetylamino groups, contributes to its distinctive chemical behavior and reactivity.
Recent research has highlighted the importance of bis((4-chloroacetylamino)phenyl)sulfone in the development of advanced materials. Its ability to form stable covalent bonds under specific conditions makes it a valuable component in the synthesis of high-performance polymers. For instance, studies have shown that this compound can be used as a building block for the creation of thermally resistant polymers, which are essential in aerospace and automotive industries.
The synthesis of bis((4-chloroacetylamino)phenyl)sulfone involves a multi-step process that typically begins with the preparation of the corresponding chloroacetylamine derivative. This is followed by sulfonation, where the sulfone group is introduced, and subsequent purification steps to ensure high purity. The exact conditions for these reactions are critical, as they influence the yield and quality of the final product.
One of the most intriguing aspects of this compound is its reactivity towards nucleophilic aromatic substitution. The presence of electron-withdrawing groups such as the sulfone and chloroacetylamino moieties activates the aromatic ring towards such reactions. This property has been exploited in various organic transformations, enabling the construction of complex molecular architectures with precision.
In terms of applications, bis((4-chloroacetylamino)phenyl)sulfone has found use in pharmaceutical research as a potential precursor for bioactive molecules. Its ability to participate in diverse chemical reactions makes it a versatile tool for drug discovery efforts. Additionally, its role in material science continues to expand, with ongoing investigations into its use in creating advanced composites and electronic materials.
From an environmental standpoint, understanding the degradation pathways of bis((4-chloroacetylamino)phenyl)sulfone is crucial for assessing its ecological impact. Recent studies have focused on identifying the factors that influence its biodegradation, such as pH levels and microbial activity. These findings are essential for developing sustainable practices in its production and disposal.
In conclusion, bis((4-chloroacetylamino)phenyl)sulfone remains a fascinating compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity continue to drive innovative research, paving the way for new discoveries and advancements in both academic and industrial settings.
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